![molecular formula C15H10Cl2N2O4S B10971700 (2-{[3-Cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10971700.png)
(2-{[3-Cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino}-2-oxoethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thienyl intermediate: This involves the reaction of a suitable thiophene derivative with a cyano group and a dichlorophenyl group under controlled conditions.
Coupling reaction: The thienyl intermediate is then coupled with an amino group to form the desired product.
Final modification: The product undergoes further modifications, such as oxidation or reduction, to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may result in the formation of reduced derivatives.
Scientific Research Applications
2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)PROPIONIC ACID: Similar structure but with a propionic acid group instead of acetic acid.
2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)BUTYRIC ACID: Similar structure but with a butyric acid group.
Uniqueness
The uniqueness of 2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10Cl2N2O4S |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-[2-[[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl2N2O4S/c16-11-2-1-8(3-12(11)17)10-7-24-15(9(10)4-18)19-13(20)5-23-6-14(21)22/h1-3,7H,5-6H2,(H,19,20)(H,21,22) |
InChI Key |
KSCBUDYXHFVVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2C#N)NC(=O)COCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


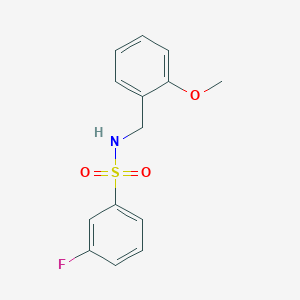
![2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10971619.png)
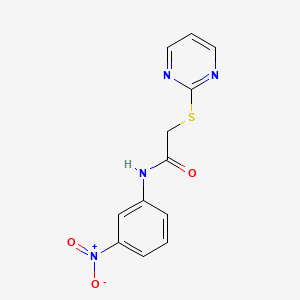
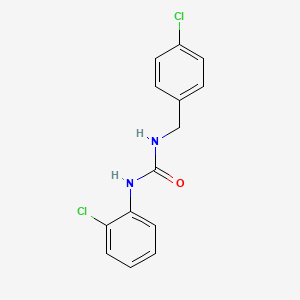
![1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B10971639.png)
![7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971640.png)
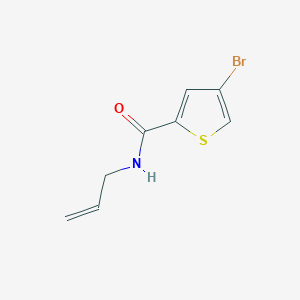
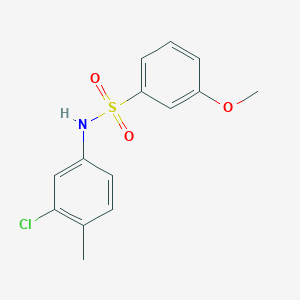
![3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B10971665.png)
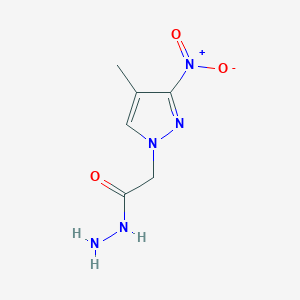
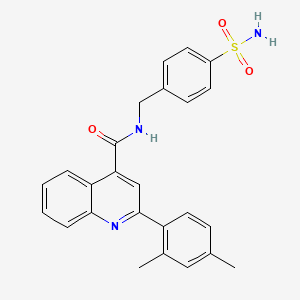
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10971682.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10971692.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide](/img/structure/B10971693.png)
